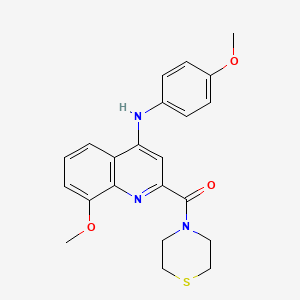
(8-甲氧基-4-((4-甲氧基苯基)氨基)喹啉-2-基)(硫代吗啉)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a chemical compound that is widely used in scientific research for its unique properties. It is a quinoline derivative that has been synthesized for its potential applications in various fields of research.
科学研究应用
Pharmacological Research
Quinoline derivatives, like the one , have been extensively studied for their pharmacological properties. They are known for their versatility in significant fields due to their distinctive bioactivity and interaction with cellular components . This compound could be investigated for its potential as a therapeutic agent, given its structural similarity to other bioactive quinolines.
Antimicrobial Activity
The quinoline moiety is often associated with antimicrobial properties. For instance, docking simulations of quinoline derivatives have shown promising results against various bacterial enzymes, suggesting that our compound could be a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
Quinoline compounds have been identified as potential α-glucosidase inhibiting agents. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can be beneficial in treating diabetes. The compound could be synthesized and tested for its efficacy as an α-glucosidase inhibitor .
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives make them suitable for research into treatments for conditions like arthritis. Studies have shown that similar compounds can inhibit the production of inflammatory mediators such as NO and H2O2 in cells .
作用机制
Target of Action
It is known that quinolinamines, a class of compounds to which this molecule belongs, have shown potent in vitro antimalarial activity . They target the Plasmodium species, particularly Plasmodium falciparum, which are responsible for malaria .
Mode of Action
Quinolinamines, in general, have been found to exhibit potent antimalarial activity . They interact with the Plasmodium species and inhibit their growth, thereby preventing the spread of malaria .
Biochemical Pathways
It is known that antimalarial drugs often interfere with the life cycle of the plasmodium species, disrupting their ability to reproduce and spread .
Result of Action
The result of the compound’s action would be the inhibition of the growth and reproduction of the Plasmodium species, thereby preventing the spread of malaria . This is based on the known effects of quinolinamines, a class of compounds to which this molecule belongs .
属性
IUPAC Name |
[8-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-27-16-8-6-15(7-9-16)23-18-14-19(22(26)25-10-12-29-13-11-25)24-21-17(18)4-3-5-20(21)28-2/h3-9,14H,10-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMOYZDPTNWVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

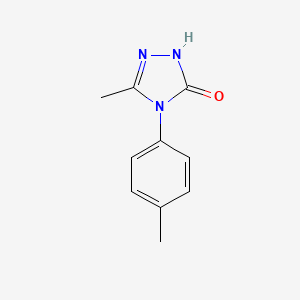
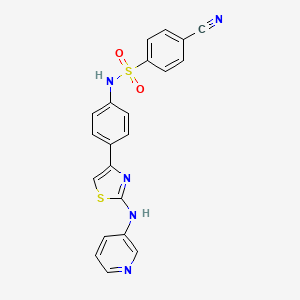
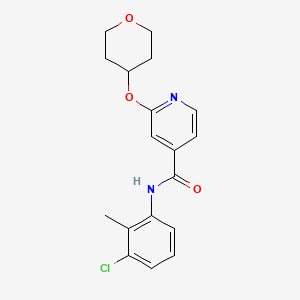



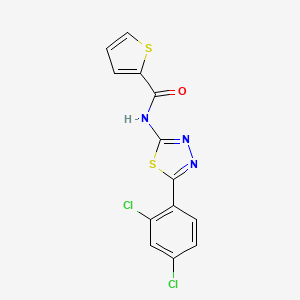
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2945572.png)

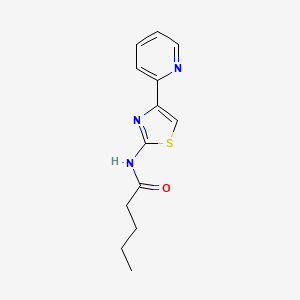
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)
![2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane](/img/structure/B2945578.png)
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2945581.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2945583.png)